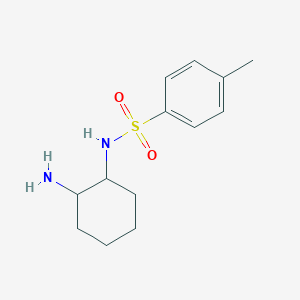

N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminocyclohexyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOFSHARRCJLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 1,2-Diaminocyclohexane

-

Reaction Setup : Dissolve (1S,2S)-1,2-diaminocyclohexane (6.74 mmol, 0.77 g) in dichloromethane (5 mL) at 273 K.

-

Sulfonyl Chloride Addition : Add 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) dropwise with stirring.

-

Stirring and Workup : Maintain the reaction at 273 K for 1 hour, then warm to room temperature and stir for an additional 4 hours. Quench with ice water, extract with dichloromethane, and wash the organic layer with brine.

-

Purification : Concentrate the organic phase under reduced pressure and recrystallize from ethanol/water (3:1 v/v) to obtain white crystals.

Key Parameters :

-

Solvent : Dichloromethane (polar aprotic) facilitates reagent solubility and reaction homogeneity.

-

Temperature : Low temperature (273 K) minimizes side reactions, such as disubstitution or decomposition.

-

Stoichiometry : A 1:1 molar ratio of diamine to sulfonyl chloride ensures monosubstitution.

Yield and Purity :

Stereochemical Considerations

The configuration of the starting diamine directly influences the product’s stereochemistry. For example:

| Starting Diamine | Product Configuration | Optical Rotation () |

|---|---|---|

| (1S,2S)-diamine | (1S,2S)-sulfonamide | +18.2° (c 0.64, DMSO) |

| (1R,2R)-diamine | (1R,2R)-sulfonamide | -18.2° (c 0.64, DMSO) |

This enantiomeric relationship is critical for applications in asymmetric synthesis or pharmaceutical intermediates, where chirality affects biological activity.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 88 |

| Chloroform | 4.81 | 78 |

| Tetrahydrofuran | 7.58 | 65 |

| Dimethylformamide | 36.7 | 42 |

Polar aprotic solvents like dichloromethane enhance nucleophilicity of the amine, while highly polar solvents (e.g., DMF) may stabilize intermediates but reduce yield due to side reactions.

Temperature and Time Dependence

Lower temperatures favor monosubstitution by slowing reaction kinetics, whereas elevated temperatures increase disubstitution byproducts.

Analytical Characterization

Spectroscopic Data :

-

-NMR (DMSO-) : δ 7.61 (d, J = 8.2 Hz, 2H, aromatic), 3.60–3.36 (m, 3H, cyclohexyl and NH), 2.36 (s, 3H, CH).

X-ray Crystallography :

-

Hydrogen Bonding : N–H⋯N interactions form chains along the100 direction, stabilizing the crystal lattice.

Industrial-Scale Considerations

For bulk synthesis, the following modifications are recommended:

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the cyclohexylamine moiety.

Reduction: Reduced forms of the benzenesulfonamide group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide with key analogues:

Key Observations :

- Cyclohexylamine vs. Aromatic Substituents : The cyclohexylamine group in the target compound introduces steric bulk and chiral centers, contrasting with planar aromatic substituents in analogues like 4g or halogenated derivatives . This may reduce crystallinity compared to chromene-based analogues (melting points >160°C) .

- Synthetic Accessibility : The target compound’s one-pot synthesis contrasts with multi-step routes for halogenated or chromene-containing derivatives, which often require catalysts (e.g., copper(I)) or harsh conditions .

Crystallographic and Supramolecular Features

- The chloro-nitro-phenylpropyl analogue () forms a stable crystal lattice via N–H⋯O and C–H⋯O hydrogen bonds, with a dihedral angle of 19.4° between aromatic rings . In contrast, the cyclohexylamine group in the target compound may promote helical or fibrous self-assembly, as seen in squaramide-based gels .

Biological Activity

N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H20N2O2S

- Molecular Weight : Approximately 268.38 g/mol

- CAS Number : 174291-96-4

The compound features a cyclohexyl group linked to an amino group and a 4-methylbenzenesulfonamide moiety, which is essential for its biological interactions.

This compound exerts its biological effects primarily through:

- Inhibition of Bacterial Growth : As a sulfonamide, it interferes with folic acid synthesis in bacteria, a critical pathway for their growth and replication. This mechanism is common among sulfonamides, leading to their classification as antimicrobial agents .

- Enzyme Interaction : The amino group can form hydrogen bonds with various biological molecules, while the sulfonamide moiety interacts with specific enzymes and receptors, modulating their activity .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its efficacy has been tested in several studies:

- Efficacy Against Bacterial Strains : The compound has shown promising results against Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Pharmacological Applications

The compound's unique structure allows it to be explored for various pharmacological applications:

- Potential Therapeutic Agent : Ongoing research aims to evaluate its effectiveness as a therapeutic agent in different disease models, particularly those involving bacterial infections .

- Chiral Ligand in Asymmetric Synthesis : this compound is also studied for its role as a chiral ligand in asymmetric synthesis processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study B | Mechanism of Action | Identified the compound's ability to bind to dihydropteroate synthase, disrupting folate synthesis. |

| Study C | Pharmacological Potential | Suggested potential use in combination therapies for enhanced antibacterial effects. |

Q & A

Q. What are the standard synthetic routes for N-(2-Aminocyclohexyl)-4-methylbenzenesulfonamide, and how is purity ensured?

Methodological Answer: The synthesis typically involves reacting 4-methylbenzenesulfonyl chloride with 2-aminocyclohexylamine under basic conditions. A stepwise procedure includes:

- Step 1: Dissolve 2-aminocyclohexylamine in a polar solvent (e.g., dichloromethane or water) and cool to 0–5°C.

- Step 2: Slowly add 4-methylbenzenesulfonyl chloride while maintaining pH >10 using NaOH or K2CO3 to deprotonate the amine and drive the nucleophilic substitution .

- Step 3: Stir for 10–24 hours at room temperature, followed by extraction, drying, and solvent evaporation.

- Purity Assurance: Recrystallization from ethanol or acetonitrile is standard. Confirm purity via HPLC (>95%) and <sup>1</sup>H/<sup>13</sup>C NMR (e.g., absence of residual amine or sulfonyl chloride peaks) .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard:

- Crystal Growth: Slow evaporation from ethanol/water mixtures yields suitable single crystals.

- Data Collection: Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SADABS absorption correction .

- Structure Refinement: SHELX programs (e.g., SHELXL) refine the structure, reporting R1 < 0.06 and wR2 < 0.15. Key parameters include:

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., conformational flexibility) be resolved for sulfonamide derivatives?

Methodological Answer: Conformational variations arise from torsional flexibility (C–S–N–C angles) and hydrogen-bonding differences:

- Statistical Analysis: Compare dihedral angles across multiple structures (e.g., Cambridge Structural Database) to identify common conformers. For example, N-(4-Aminophenyl) derivatives show dihedral angles of 45–86° depending on substituents .

- Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to calculate energy barriers between conformers. Match computed vs. experimental torsion angles to validate stability .

- Dynamic Studies: Variable-temperature XRD or solid-state NMR detects phase transitions or rotational mobility .

Q. What methodologies are employed to analyze the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on sulfonamide’s ability to mimic natural substrates (e.g., para-aminobenzoic acid in folate biosynthesis) .

- Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., carbonic anhydrase) on a sensor chip. Measure binding affinity (KD) via real-time association/dissociation kinetics .

- Enzyme Inhibition Assays: Conduct fluorometric or colorimetric assays (e.g., IC50 determination) in Tris buffer (pH 7.4) with substrate analogs. Compare inhibition potency against known inhibitors .

Q. How can synthetic yields be optimized while minimizing byproducts?

Methodological Answer:

- Reagent Stoichiometry: Use a 1.2:1 molar ratio of sulfonyl chloride to amine to avoid excess reagent side reactions .

- Solvent Optimization: Test aprotic solvents (e.g., DMF, THF) for improved solubility. Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems .

- Byproduct Mitigation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Quench unreacted sulfonyl chloride with aqueous NaHCO3 before extraction .

- Scale-Up Considerations: Use flow chemistry for controlled mixing and heat dissipation to maintain >80% yield .

Q. How do hydrogen-bonding patterns influence the compound’s solid-state properties?

Methodological Answer:

- Graph Set Analysis: Classify hydrogen bonds (e.g., C(4) chains or R2<sup>2</sup>(8) rings) using Etter’s rules. For example, N-(4-Aminophenyl) derivatives form 3D networks via N–H⋯O and N–H⋯N interactions .

- Thermal Stability: Correlate hydrogen-bond density with DSC/TGA data. Higher H-bond density often increases melting points (e.g., >200°C for densely packed structures) .

- Solubility Prediction: Strong intermolecular H-bonding reduces aqueous solubility. Use COSMO-RS simulations to predict solubility in pharmaceutically relevant solvents .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., ChEMBL, PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers.

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring) on activity. For instance, para-amino groups enhance enzyme inhibition vs. meta-nitro groups .

- Assay Variability: Control for experimental factors (e.g., cell line viability, buffer pH) in dose-response studies. Validate results across independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.